molecular formula C10H8F3NO3 B7779695 1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene

1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene

Cat. No.: B7779695
M. Wt: 247.17 g/mol
InChI Key: RESNPBJBJXXQMZ-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene is an organic compound characterized by the presence of a nitro group, a propenyl group, and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene typically involves the nitration of a suitable precursor, followed by the introduction of the propenyl and trifluoromethoxy groups. One common method involves the nitration of 4-trifluoromethoxy-benzene using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The resulting nitro compound is then subjected to a propenylation reaction using propenyl halides under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Nitro-propenyl)-4-trifluoromethoxy-benzene is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .

Properties

IUPAC Name

1-[(Z)-2-nitroprop-1-enyl]-4-(trifluoromethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO3/c1-7(14(15)16)6-8-2-4-9(5-3-8)17-10(11,12)13/h2-6H,1H3/b7-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESNPBJBJXXQMZ-SREVYHEPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)OC(F)(F)F)/[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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